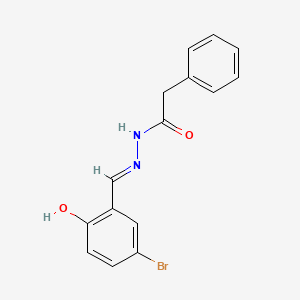![molecular formula C21H31N3O B6128665 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 5]decan-6-one.
作用機序
The mechanism of action of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. The compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. Additionally, the compound has shown antidepressant-like effects by modulating the levels of various neurotransmitters, including serotonin and dopamine.
実験室実験の利点と制限
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and yield. It is also stable under various conditions and can be stored for long periods. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and alternative solvents may need to be used.
将来の方向性
There are several future directions for the study of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the compound could be tested in combination with other drugs to determine its potential synergistic effects. Finally, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
合成法
The synthesis of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved through various methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. The one-pot synthesis involves the reaction of cyclohexanone, 2-bromoethylamine hydrobromide, and 2-pyridinemethanamine in the presence of a base and a solvent. The multi-step synthesis involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide to form 7-(cyclohexylmethyl)-2-aminospiro[4.5]decan-6-one, which is then reacted with 2-pyridinemethanamine to form the final product. The microwave-assisted synthesis involves the reaction of cyclohexanone, 2-bromoethylamine hydrobromide, and 2-pyridinemethanamine in the presence of a base and a solvent under microwave irradiation. The yield and purity of the product vary depending on the synthesis method used.
科学的研究の応用
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has shown antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
7-(cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c25-20-21(10-6-13-24(20)15-18-7-2-1-3-8-18)11-14-23(17-21)16-19-9-4-5-12-22-19/h4-5,9,12,18H,1-3,6-8,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJPJTAEGJOEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-chlorobenzyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-piperidinyl]methanol](/img/structure/B6128587.png)
![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)

![1-{2-[(5-chloro-3-fluoro-2-pyridinyl)amino]ethyl}-3-piperidinol](/img/structure/B6128672.png)
![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)
![N-(1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6128680.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)